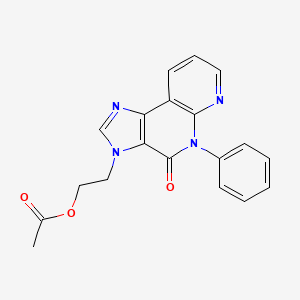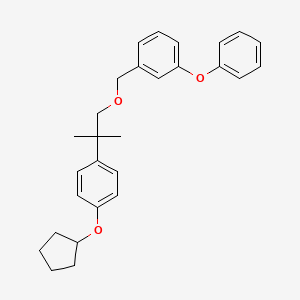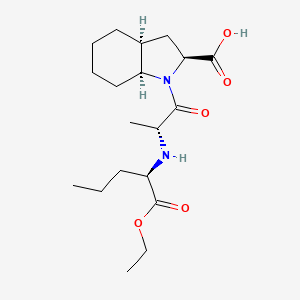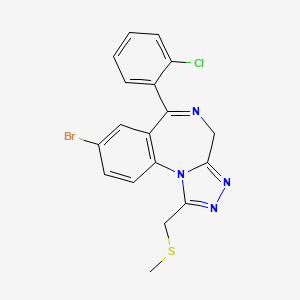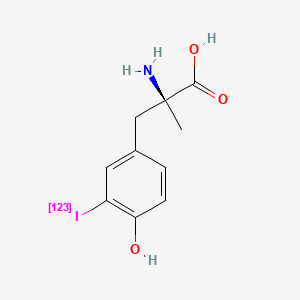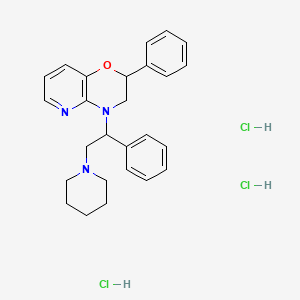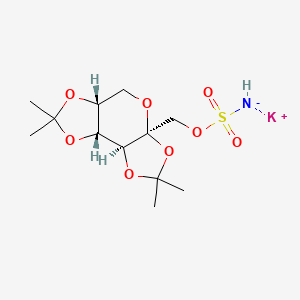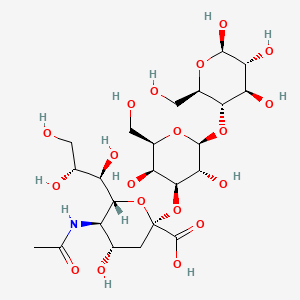
GM3 carbohydrate moiety
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The GM3 carbohydrate moiety is a type of ganglioside, which is a sialylated glycosphingolipid. Gangliosides are complex molecules composed of a glycan (carbohydrate) chain attached to a ceramide lipid. GM3 is one of the simplest gangliosides and is widely distributed in the human body, particularly in the brain and nervous system. It plays a crucial role in cell-cell communication, cell signaling, and modulation of immune responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GM3 involves several steps, starting with the preparation of the glycan chain and the ceramide lipid. The glycan chain is typically synthesized using glycosylation reactions, where monosaccharide units are sequentially added to form the desired oligosaccharide structure. The ceramide lipid is synthesized separately and then conjugated to the glycan chain. Common reagents used in glycosylation include glycosyl donors (e.g., glycosyl chlorides) and glycosyl acceptors, with catalysts such as Lewis acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of GM3 often involves the extraction and purification of gangliosides from natural sources, such as bovine brain tissue. The extracted gangliosides are then subjected to chromatographic techniques to isolate GM3. Advances in biotechnology have also enabled the production of GM3 using genetically engineered microorganisms that express the necessary enzymes for ganglioside biosynthesis .
化学反应分析
Types of Reactions
GM3 undergoes various chemical reactions, including:
Oxidation: GM3 can be oxidized to form derivatives with altered biological activities.
Reduction: Reduction reactions can modify the ceramide lipid or the glycan chain.
Substitution: Substitution reactions can introduce functional groups into the glycan chain or the ceramide lipid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications are achieved .
Major Products
The major products formed from these reactions include modified gangliosides with altered glycan structures or lipid compositions. These modifications can enhance or inhibit the biological activities of GM3, making them valuable for research and therapeutic applications .
科学研究应用
GM3 has a wide range of scientific research applications:
Chemistry: GM3 analogs are used as molecular probes to study glycosylation processes and carbohydrate-protein interactions.
Biology: GM3 plays a role in cell signaling, cell adhesion, and immune modulation. It is used to study these processes in various biological systems.
Medicine: GM3 is implicated in cancer, diabetes, and neurodegenerative diseases. It is used in research to develop diagnostic markers and therapeutic targets.
Industry: GM3 and its analogs are used in the development of vaccines, drug delivery systems, and biomaterials
作用机制
GM3 exerts its effects by modulating cell signaling pathways. It interacts with receptor tyrosine kinases, such as the epidermal growth factor receptor, to regulate their activation and downstream signaling. GM3 also participates in the formation of lipid rafts, which are microdomains in the cell membrane that facilitate signal transduction. By influencing these pathways, GM3 can affect cell proliferation, differentiation, and immune responses .
相似化合物的比较
Similar Compounds
GM2: Another ganglioside with one additional sialic acid residue compared to GM3. It has similar but distinct biological functions.
GM1: A more complex ganglioside with additional sugar residues. It plays a role in neuroprotection and synaptic function.
Uniqueness of GM3
GM3 is unique in its simplicity and its ability to modulate a wide range of biological processes. Its relatively simple structure makes it an ideal model for studying the basic principles of glycosylation and ganglioside function. Additionally, GM3’s role in regulating immune responses and cell signaling pathways highlights its importance in both health and disease .
属性
CAS 编号 |
64839-33-4 |
|---|---|
分子式 |
C23H39NO19 |
分子量 |
633.6 g/mol |
IUPAC 名称 |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H39NO19/c1-6(28)24-11-7(29)2-23(22(37)38,42-18(11)12(31)8(30)3-25)43-19-13(32)9(4-26)40-21(16(19)35)41-17-10(5-27)39-20(36)15(34)14(17)33/h7-21,25-27,29-36H,2-5H2,1H3,(H,24,28)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19-,20+,21-,23-/m0/s1 |
InChI 键 |
CILYIEBUXJIHCO-UITFWXMXSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


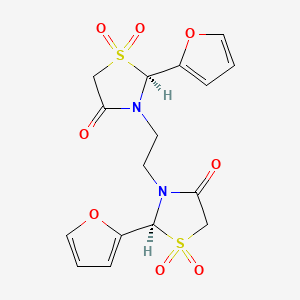
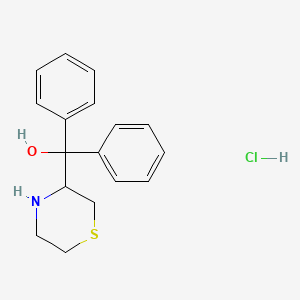
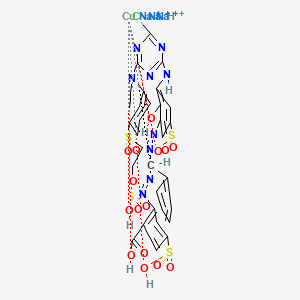
![2-(2,4,6-trimethylphenoxy)-N-[3-[4-[3-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]propyl]piperazin-1-yl]propyl]acetamide;dihydrochloride](/img/structure/B15190003.png)
